
2-Iodo-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-methylphenol is a type of organoiodide of phenol that contains one covalently bonded iodine atom . It is a derivative of cresol, which is a group of aromatic organic compounds, also categorized as methyl phenols .
Molecular Structure Analysis
The molecular formula of 2-Iodo-3-methylphenol is C7H7IO . The InChI code is 1S/C7H7IO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-3-methylphenol include a molecular weight of 234.04 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Odor Analysis in Mineral Water : 2-Iodo-4-methylphenol, closely related to 2-Iodo-3-methylphenol, was identified as one of the compounds responsible for a medicinal off-odour in mineral water. It exhibits extremely potent odour properties with very low odour thresholds in both air and water, suggesting its significant impact on water quality and sensory perception (Strube, Guth, & Buettner, 2009).
Oxidative Dearomatization in Organic Synthesis : Research on 2-methylphenols, including compounds structurally similar to 2-Iodo-3-methylphenol, showed their potential in regioselective dearomatization into cyclohexa-2,4-dienone derivatives. This process is important in synthetic chemistry for creating complex organic molecules (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Gas Chromatography Applications : A procedure was developed for determining phenols, including methylphenols structurally similar to 2-Iodo-3-methylphenol, in aqueous media. This involves synthesizing iodine derivatives and determining them by gas chromatography, indicating the relevance of such compounds in analytical chemistry (Gruzdev, Kuzivanov, Zenkevich, & Kondratenok, 2013).
Toxicity Studies in Drinking Water : Studies on iodoacids and iodo-trihalomethanes, related to 2-Iodo-3-methylphenol, revealed their occurrence in drinking water and potential toxicity to mammalian cells. This suggests the importance of monitoring and understanding the impact of such compounds on health and the environment (Richardson et al., 2008).
Photolithography in Semiconductor Manufacturing : Research on halogenated methylphenols, including analogs of 2-Iodo-3-methylphenol, demonstrated their role in photolithography for extreme ultraviolet (EUV) lithography, crucial for advanced semiconductor manufacturing. They are used to study processes such as photoabsorption and molecular fragmentation, which are essential for designing efficient photoresists (Kostko et al., 2018).
PET Radiotracer Development : A study on the synthesis of 1-iodo-2-[11 C]methylpropane and its application for alkylation reactions and C-C bond formation suggests the utility of iodinated compounds, including those structurally similar to 2-Iodo-3-methylphenol, in developing positron emission tomography (PET) tracers for medical imaging (Rotteveel et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Iodo-3-methylphenol, also known as an iodophenol , is an organoiodide of phenol that contains one or more covalently bonded iodine atoms
Mode of Action
Iodophenols are produced by electrophilic halogenation of phenol with iodine . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the transfer of iodine atoms.
Propiedades
IUPAC Name |
2-iodo-3-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQLELZQLWQUEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1243471-41-1 |
Source


|
| Record name | 2-Iodo-3-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)

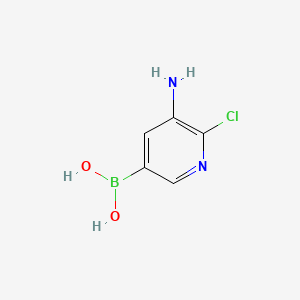




![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)
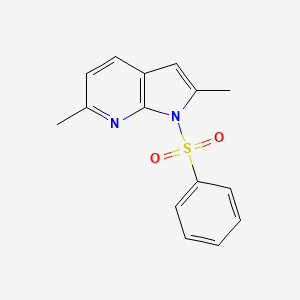
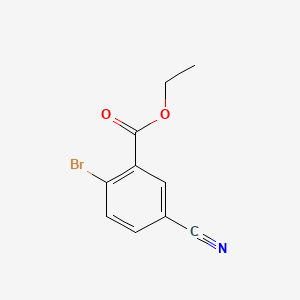
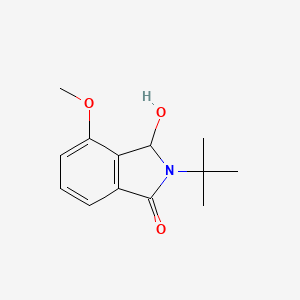
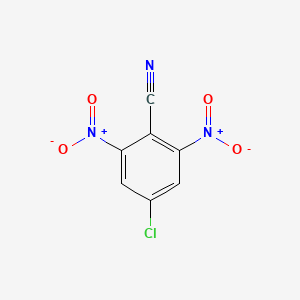

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)